molecular formula C32H52O3 B12111922 [17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B12111922
M. Wt: 484.8 g/mol
InChI Key: JQZGFSMFYISVKP-UHFFFAOYSA-N
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Description

[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its intricate structure, which includes multiple rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves several steps:

    Formation of the core structure: This involves the cyclization of isoprene units to form the core cyclopenta[a]phenanthrene structure.

    Functional group modifications: Introduction of hydroxyl, methyl, and acetate groups through various organic reactions such as hydroxylation, methylation, and esterification.

    Final assembly: Combining the modified core structure with the hepta-1,6-dien-2-yl side chain.

Industrial Production Methods

Industrial production of such complex compounds often involves biotechnological methods, including the use of genetically engineered microorganisms to produce the desired compound through fermentation processes. These methods are preferred due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: Various substitution reactions can occur, especially at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Acyl chlorides, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, it may be investigated for its role in natural processes and its potential as a bioactive compound.

Medicine

In medicine, similar compounds are often explored for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, terpenoids are used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A sterol with a similar cyclopenta[a]phenanthrene core structure.

    Beta-carotene: A terpenoid with a similar isoprene-derived structure.

Uniqueness

The uniqueness of [17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific functional groups and side chains, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3

InChI Key

JQZGFSMFYISVKP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O

Origin of Product

United States

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